molecular formula C19H14N2O7S B1680124 Ubiquitin Isopeptidase Inhibitor I, G5 CAS No. 108477-18-5

Ubiquitin Isopeptidase Inhibitor I, G5

Cat. No.: B1680124
CAS No.: 108477-18-5
M. Wt: 414.4 g/mol
InChI Key: SSAMIOWVUGBIJK-KAVGSWPWSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Mechanism of Action

Target of Action

Ubiquitin Isopeptidase: Ubiquitin Isopeptidase Inhibitor I, G5, primarily targets , a protease involved in the regulation of protein degradation . This enzyme plays a crucial role in maintaining cellular homeostasis by controlling the degradation of misfolded or damaged proteins.

Mode of Action

G5 is a cell-permeable compound that selectively inhibits the activity of ubiquitin isopeptidase . It interacts with its target by binding to the active site of the enzyme, thereby preventing the enzyme from cleaving the ubiquitin from the target proteins .

Biochemical Pathways

The inhibition of ubiquitin isopeptidase by G5 affects the ubiquitin-proteasome pathway, a critical pathway for protein degradation . This inhibition results in the accumulation of ubiquitinated proteins, leading to cellular stress and ultimately triggering apoptosis, a form of programmed cell death .

Result of Action

The primary result of G5’s action is the induction of apoptosis . By inhibiting ubiquitin isopeptidase, G5 causes an accumulation of ubiquitinated proteins, leading to cellular stress. This stress triggers the activation of caspases, enzymes that play a vital role in the initiation of apoptosis . The cellular expression of Bax and Bak is essential for G5-activated apoptosis, while Bcl-2 appears to protect cells against the effect of G5 .

Action Environment

The efficacy and stability of G5 can be influenced by various environmental factors. For instance, the compound is sensitive to light and should be stored at 2-8°C . Additionally, the cellular environment, including the expression levels of Bax, Bak, and Bcl-2, can significantly impact the compound’s ability to induce apoptosis

Preparation Methods

Synthetic Routes and Reaction Conditions

Ubiquitin Isopeptidase Inhibitor I, G5, is synthesized through a series of chemical reactions involving the formation of cross-conjugated α,β-unsaturated dienone structures . The specific synthetic routes and reaction conditions are proprietary and not publicly disclosed in detail. it is known that the compound is synthesized under controlled laboratory conditions to ensure high purity and yield .

Industrial Production Methods

Industrial production methods for this compound, are not widely documented.

Chemical Reactions Analysis

Types of Reactions

Ubiquitin Isopeptidase Inhibitor I, G5, undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions involving this compound, include oxidizing agents, reducing agents, and various catalysts. The specific conditions depend on the desired reaction and product .

Major Products Formed

The major products formed from the reactions of this compound, include various oxidized, reduced, and substituted derivatives. These products can have different biological activities and properties .

Biological Activity

Ubiquitin Isopeptidase Inhibitor I, commonly referred to as G5, is a synthetic compound that has garnered attention for its unique biological activities, particularly in the context of cancer therapy. This article delves into the mechanisms of action, biological effects, and potential therapeutic applications of G5 based on diverse research findings.

Overview of G5

G5 is characterized as a cell-permeable compound with a molecular weight of 414.4 g/mol, specifically designed to inhibit ubiquitin isopeptidases. Its chemical structure includes a cross-conjugated α,β-unsaturated dienone moiety, which is crucial for its biological activity. The compound is known to induce apoptosis and necrosis in various cancer cell lines, making it a candidate for anticancer therapies .

1. Caspase Activation and Apoptosis

G5 has been shown to activate caspases in a manner that is independent of the apoptosome pathway. This activation is particularly evident in cells expressing pro-apoptotic proteins Bax and Bak, which are essential for G5-induced apoptosis. In contrast, the anti-apoptotic protein Bcl-2 appears to mitigate the effects of G5 .

Table 1: IC50 Values of G5 in Different Cell Lines

Cell LineIC50 (μM)
E1A1.76
E1A/C9DN1.60

2. Necrotic Cell Death

Interestingly, G5 triggers necrotic death in apoptosis-resistant cells (e.g., double knockout Bax/Bak mouse embryo fibroblasts). This necrotic response is distinct from typical apoptotic pathways and suggests that G5 may be effective against tumors resistant to conventional therapies .

Cell Death Studies

A comparative study between G5 and bortezomib (another proteasome inhibitor) revealed that both compounds induce cell death; however, G5 uniquely activates necrosis in apoptosis-resistant cells. In wild-type (WT) cells, G5 induced approximately 70% cell death at a concentration of 2.5 μM, while in DKO cells, a higher concentration (5 μM) was required to achieve similar effects .

Figure 1: Dose-Response Curves for G5 and Bortezomib

  • WT Cells: Significant apoptosis at lower concentrations.
  • DKO Cells: Increased concentrations required for cell death.

Autophagy Induction

Both G5 and bortezomib have been shown to induce autophagy in mouse embryo fibroblast cells. The conversion of LC3-I to LC3-II was observed as an indicator of autophagic activity. Electron microscopy confirmed the presence of autophagosomes in treated cells .

Case Studies

Research has explored the effects of G5 on various cancer types:

  • Glioblastoma: G5 demonstrated a reduction in cell motility and invasive properties through actin cytoskeleton reorganization at nanomolar concentrations. This suggests potential therapeutic applications beyond mere cytotoxicity .
  • Combination Therapies: Studies indicated that combining G5 with glutathione-depleting agents enhances its pro-death effects, suggesting a synergistic approach in cancer treatment .

Properties

IUPAC Name

(3Z,5Z)-3,5-bis[(4-nitrophenyl)methylidene]-1,1-dioxothian-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14N2O7S/c22-19-15(9-13-1-5-17(6-2-13)20(23)24)11-29(27,28)12-16(19)10-14-3-7-18(8-4-14)21(25)26/h1-10H,11-12H2/b15-9+,16-10+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSAMIOWVUGBIJK-KAVGSWPWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=CC2=CC=C(C=C2)[N+](=O)[O-])C(=O)C(=CC3=CC=C(C=C3)[N+](=O)[O-])CS1(=O)=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C\1S(=O)(=O)C/C(=C\C2=CC=C(C=C2)[N+](=O)[O-])/C(=O)/C1=C/C3=CC=C(C=C3)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14N2O7S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
Ubiquitin Isopeptidase Inhibitor I, G5
Reactant of Route 2
Reactant of Route 2
Ubiquitin Isopeptidase Inhibitor I, G5
Reactant of Route 3
Ubiquitin Isopeptidase Inhibitor I, G5
Reactant of Route 4
Ubiquitin Isopeptidase Inhibitor I, G5
Reactant of Route 5
Reactant of Route 5
Ubiquitin Isopeptidase Inhibitor I, G5
Reactant of Route 6
Ubiquitin Isopeptidase Inhibitor I, G5

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.